Product packaging for Ciclonium bromide(Cat. No.:CAS No. 29546-59-6)

Ciclonium bromide

Cat. No.: B1668985
CAS No.: 29546-59-6
M. Wt: 408.4 g/mol
InChI Key: BOCNKEKVCTZYIX-UHFFFAOYSA-M
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Description

Historical Trajectory of Antimuscarinic Agent Development and the Scientific Genesis of Ciclonium (B1217241) Bromide

The development of antimuscarinic agents is a narrative that begins with natural sources and progresses toward synthetic chemistry to refine pharmacological activity. For centuries, extracts from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), were used for their medicinal and physiological effects. The active alkaloids in these plants, most notably atropine and scopolamine, were isolated in the 19th century and identified as the first antimuscarinic agents. These compounds act by competitively blocking the muscarinic receptors of acetylcholine (B1216132), a key neurotransmitter in the parasympathetic nervous system.

The therapeutic utility of these natural alkaloids was accompanied by significant side effects, including central nervous system (CNS) disturbances, which spurred the search for synthetic alternatives in the 20th century. The goal was to create compounds with greater receptor specificity and a more favorable therapeutic profile. This research led to the development of tertiary and, subsequently, quaternary ammonium (B1175870) derivatives. The introduction of a quaternary ammonium group was a pivotal advancement; this permanent positive charge generally restricts the molecule's ability to cross the blood-brain barrier, thereby reducing CNS-related side effects.

Ciclonium bromide emerged from this era of synthetic exploration. While the specific moment of its initial synthesis is not prominently documented in seminal discovery literature, its identity as a mid-to-late 20th-century synthetic anticholinergic is clear. It was developed by ASTA Medica AG, a German pharmaceutical company, and is identified by the developmental code ASTA 3746. drugbank.com A 1987 patent filed by the company refers to this compound as an established anticholinergically acting spasmolytic, indicating its scientific genesis is rooted in the broader effort to create potent, peripherally acting antimuscarinic agents for regulating smooth muscle and glandular functions. google.com

Conceptual Framework of Quaternary Ammonium Compounds in Contemporary Medicinal Chemistry Research

Quaternary ammonium compounds (QACs) are a class of molecules characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This cationic nature is independent of the surrounding pH, a feature that distinguishes them from tertiary amines, which are protonated reversibly. In medicinal chemistry, this structural attribute is leveraged to control the pharmacokinetic properties of a drug.

The primary consequence of the permanent charge is a significant increase in hydrophilicity and a reduction in lipid solubility. This low lipophilicity prevents QACs from readily crossing lipid-rich biological membranes, most notably the blood-brain barrier. As a result, quaternary ammonium antimuscarinics, like this compound, primarily exert their effects on peripheral muscarinic receptors, minimizing the central nervous system side effects (such as confusion or drowsiness) associated with their tertiary amine precursors like atropine.

This peripheral selectivity is a cornerstone of their therapeutic design. The research focus for these compounds has been on targeting smooth muscle in the gastrointestinal and urinary tracts, as well as respiratory airways, without impacting cognitive function. The development of compounds such as ipratropium (B1672105) and tiotropium (B1237716), both quaternary ammonium antimuscarinics, for the management of chronic obstructive pulmonary disease (COPD) highlights the success of this strategy. nih.gov The conceptual framework, therefore, positions QACs as valuable tools for achieving localized or systemic effects while deliberately excluding action within the CNS.

Table 1: Comparison of Key Antimuscarinic Agent Classes

Feature Natural Alkaloids (e.g., Atropine) Synthetic Quaternary Ammonium Compounds (e.g., this compound)
Nitrogen Structure Tertiary Amine Quaternary Ammonium
Charge at Physiological pH Cationic (Protonated) Permanently Cationic
Blood-Brain Barrier Penetration Yes Limited to Negligible

| Primary Site of Action | Central and Peripheral | Primarily Peripheral |

Definitive Structural Features Underpinning this compound's Classification as an Antimuscarinic Agent

The classification of this compound as an antimuscarinic agent is determined by specific molecular features that fulfill the established structure-activity relationship (SAR) for this drug class. The general pharmacophore for muscarinic antagonists is derived from the structure of the endogenous ligand, acetylcholine, but with modifications that convert it from an agonist to a competitive antagonist.

The key structural components of this compound that align with the antimuscarinic pharmacophore are:

The Quaternary Ammonium Head: this compound possesses a diethylmethylammonium group, [N+(CH3)(C2H5)2]. This positively charged group mimics the quaternary ammonium of acetylcholine, providing the crucial cationic site for binding to a complementary anionic residue (typically an aspartate residue) in the binding pocket of the muscarinic receptor. This ionic interaction is a primary anchor for the molecule to the receptor.

The Ester Linkage: Like acetylcholine, many potent antimuscarinics contain an ester group (-COO-). This group is believed to contribute to binding through hydrogen bond interactions within the receptor. In this compound, an ether linkage (-O-) is present in the chain connecting the bulky groups to the nitrogen head, a common isosteric replacement for the ester.

Bulky, Hydrophobic Moieties: A critical feature for antagonistic activity is the replacement of the small acetyl group of acetylcholine with large, bulky groups. These groups provide extensive hydrophobic interactions with non-polar regions of the receptor, increasing the affinity and stability of the drug-receptor complex. This compound features two such groups attached to a central carbon: a phenyl ring and a bicyclo[2.2.1]hept-5-en-2-yl group (a norbornene derivative). These large, lipophilic structures are too bulky to allow the conformational change in the receptor required for activation, thus physically blocking the binding of acetylcholine and preventing signal transduction.

The Spacer Chain: A short chain of atoms, typically two carbons (-CH2-CH2-), connects the nitrogen head to the ether/ester portion of the molecule. This spacing is optimal for positioning the cationic head and the bulky groups correctly within the receptor binding site.

These definitive features—a cationic head for initial binding, a connecting chain of appropriate length, and large hydrophobic groups that confer high affinity and prevent receptor activation—firmly place this compound within the structural class of synthetic antimuscarinic agents.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Class Key Feature
Acetylcholine Neurotransmitter Endogenous muscarinic agonist
Atropine Natural Alkaloid Tertiary amine antimuscarinic
This compound Synthetic Compound Quaternary ammonium antimuscarinic
Ipratropium Synthetic Compound Quaternary ammonium antimuscarinic
Scopolamine Natural Alkaloid Tertiary amine antimuscarinic

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34BrNO B1668985 Ciclonium bromide CAS No. 29546-59-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29546-59-6

Molecular Formula

C22H34BrNO

Molecular Weight

408.4 g/mol

IUPAC Name

2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C22H34NO.BrH/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;/h7-13,18-19,21H,5-6,14-17H2,1-4H3;1H/q+1;/p-1

InChI Key

BOCNKEKVCTZYIX-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-]

Appearance

Solid powder

Other CAS No.

29546-59-6

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ciclonium bromide

Origin of Product

United States

Synthetic Methodologies and Rational Chemical Modification of Ciclonium Bromide

Elucidation of Established Synthetic Pathways for Ciclonium (B1217241) Bromide

The synthesis of ciclonium bromide, a quaternary ammonium (B1175870) compound with a distinctive bicyclo[2.2.1]hept-5-ene moiety, involves key chemical transformations that are foundational to its molecular architecture.

Analysis of the Diels-Alder Reaction in this compound Synthesis

The core bicyclic structure of this compound is a classic example of a norbornene system, which is most efficiently constructed via a Diels-Alder reaction. ankara.edu.tr This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. ankara.edu.tr In the context of this compound synthesis, the diene is cyclopentadiene (B3395910). The reaction with a suitable dienophile leads to the formation of the bicyclo[2.2.1]hept-5-ene skeleton.

General Diels-Alder reaction for norbornene synthesis

Figure 1. General Diels-Alder reaction between cyclopentadiene and a generic dienophile.

While the specific dienophile used for the industrial synthesis of this compound is not extensively detailed in publicly available literature, a plausible precursor can be deduced from the final structure. The synthesis of related bicyclic ketones, such as bicyclo[2.2.1]hept-5-en-2-one, has been documented, providing a model for the synthesis of this compound precursors. wpmucdn.com

Investigation of Stereoselective Synthesis Approaches for this compound Racemates

The Diels-Alder reaction can result in the formation of two diastereomeric products: the endo and exo isomers. youtube.com The endo product is often the kinetically favored product due to secondary orbital interactions between the developing pi-system of the diene and the substituents on the dienophile. masterorganicchemistry.com However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. youtube.com

Endo and Exo transition states in Diels-Alder reaction

Figure 2. Transition states leading to endo and exo products in the Diels-Alder reaction of cyclopentadiene.

The stereochemical outcome of the Diels-Alder reaction in the synthesis of this compound precursors can be influenced by several factors, including reaction temperature and the use of Lewis acid catalysts. masterorganicchemistry.com Higher temperatures can favor the formation of the more stable exo product, while Lewis acid catalysis can enhance the preference for the endo product. masterorganicchemistry.com The control of this stereoselectivity is crucial as the relative orientation of the substituents on the bicyclic ring system can significantly impact the biological activity of the final compound.

Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of analogues are pivotal for understanding the structure-activity relationships (SAR) of a pharmacologically active compound.

Research on Sila-Analogues of this compound

Sila-substitution, the replacement of a carbon atom with a silicon atom, is a strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a drug molecule. While there is a lack of specific published research on sila-analogues of this compound, the principles of this bioisosteric replacement can be considered. The introduction of a silicon atom in place of the quaternary carbon in the side chain of this compound could potentially alter its metabolic stability, lipophilicity, and binding affinity to its biological target.

Exploration of Bioisosteric Replacements and Other Structural Modulations for Enhanced Research Utility

Bioisosterism is a key tool in drug design for optimizing lead compounds. benthamscience.com For this compound, several structural modifications can be envisioned to probe its SAR.

Potential Bioisosteric Replacements in this compound:

Original MoietyPotential Bioisosteric ReplacementRationale for Modification
Phenyl groupThiophene, Pyridine, CyclohexylTo explore the role of aromaticity and electronic properties on receptor binding.
Ether oxygenThioether, Methylene (B1212753), AmideTo investigate the importance of the ether linkage for activity and to modify metabolic stability.
N,N-diethyl groupsOther alkyl groups, cyclic aminesTo assess the influence of the size and nature of the substituents on the quaternary nitrogen on potency and selectivity.

These modifications would provide valuable data on the pharmacophore of this compound, guiding the design of new analogues with improved research utility.

Principles of Sustainable Chemical Synthesis Applied to this compound Production Research

The application of green chemistry principles to the synthesis of active pharmaceutical ingredients is of growing importance. cas.org

For the synthesis of this compound, several aspects can be optimized for sustainability:

Safer Solvents: The use of hazardous solvents can be minimized by employing greener alternatives or by conducting reactions under solvent-free conditions. nih.gov

Alternative Energy Sources: Microwave and ultrasound irradiation have been shown to accelerate the synthesis of quaternary ammonium salts, often leading to higher yields and shorter reaction times. nih.gov

Safer Brominating Agents: The use of molecular bromine, which is highly toxic and corrosive, can be avoided by utilizing alternative brominating agents or by the in-situ generation of bromine. nih.gov This enhances the safety and environmental profile of the synthesis.

Catalysis: The use of recyclable catalysts can improve the atom economy and reduce waste in the synthetic process. organic-chemistry.org

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Advanced Structural Elucidation and Conformational Analysis of Ciclonium Bromide

Spectroscopic Characterization Techniques for Confirming Ciclonium (B1217241) Bromide Molecular Architecture

Spectroscopic methods are fundamental in determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation. For ciclonium bromide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared and Raman spectroscopy would provide a complete picture of its covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the connectivity of atoms and their spatial relationships.

For this compound, ¹H and ¹³C NMR would be used to map out the carbon-hydrogen framework. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the bicyclo[2.2.1]hept-5-ene moiety, the phenyl group, the ethyl and methyl groups on the quaternary nitrogen, and the methylene (B1212753) groups of the ethoxy chain. The chemical shifts of these protons would be indicative of their local electronic environment. Furthermore, spin-spin coupling patterns would reveal which protons are adjacent to one another, confirming the connectivity of the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to correlate connected protons and to assign protons to their directly attached carbons, respectively.

Of particular importance for stereochemical assignment is the Nuclear Overhauser Effect (NOE), which is observed between protons that are close in space, regardless of whether they are bonded. nih.govwikipedia.org A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would reveal through-space correlations between protons. For instance, NOEs between the protons of the phenyl group and the bicyclo[2.2.1]hept-5-ene group would help to establish their relative orientation. The stereochemistry of the substituents on the bicyclo[2.2.1]hept-5-ene ring could also be determined by observing specific NOE contacts. ku.ac.ke

Hypothetical ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H7.2-7.4Multiplet-
Vinylic-H (bicycloheptene)6.0-6.2Multiplet-
Bridgehead-H (bicycloheptene)2.8-3.0Broad singlet-
N⁺-CH₂-CH₃3.3-3.5Quartet7.2
O-CH₂-CH₂-N⁺3.8-4.0Triplet5.5
CH₂-CH₂-N⁺3.1-3.3Triplet5.5
N⁺-CH₃3.0-3.2Singlet-
C-CH₃ (on ether)1.5-1.7Singlet-
N⁺-CH₂-CH₃1.2-1.4Triplet7.2
Bicycloheptene-H1.0-2.5Multiplet-

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Phenyl C (quaternary)140-145
Phenyl CH125-130
Vinylic CH (bicycloheptene)135-140
Quaternary C (ether)80-85
O-CH₂65-70
N⁺-CH₂55-60
N⁺-CH₃50-55
Bridgehead CH (bicycloheptene)40-45
Bicycloheptene CH/CH₂25-50
C-CH₃ (on ether)20-25
N⁺-CH₂-CH₃5-10

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, and high-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The molecular formula of this compound is C₂₂H₃₄BrNO. ebi.ac.uk The monoisotopic mass of the cation (C₂₂H₃₄NO⁺) is 328.2635 Da. ebi.ac.uk

When subjected to fragmentation within the mass spectrometer, the this compound cation would break apart in a predictable manner, providing valuable structural information. researchgate.net The fragmentation pattern is a fingerprint of the molecule and can be used to confirm its structure. chemguide.co.uk

A prominent fragmentation pathway would likely involve the cleavage of the ether bond, leading to the formation of a stable tertiary carbocation containing the bicyclo[2.2.1]hept-5-ene and phenyl groups. Another common fragmentation for quaternary ammonium (B1175870) salts is the loss of one of the alkyl groups attached to the nitrogen atom. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Predicted Fragmentation Data for the this compound Cation (C₂₂H₃₄NO⁺)

m/z Proposed Fragment Ion Neutral Loss
328[C₂₂H₃₄NO]⁺-
257[C₁₈H₂₁O]⁺C₄H₁₁N (Diethylmethylamine)
185[C₁₄H₁₇]⁺C₈H₁₇NO (2-(diethylmethylammonio)ethoxy group)
105[C₇H₅O]⁺C₁₅H₂₉N
91[C₇H₇]⁺ (Tropylium ion)C₁₅H₂₇NO
72[C₄H₁₀N]⁺C₁₈H₂₄O

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. innovatechlabs.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. clinmedjournals.org The two techniques are complementary, as some vibrational modes that are strong in IR are weak in Raman, and vice versa.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C-H bonds of the aromatic and aliphatic groups, the C=C bond of the bicyclo[2.2.1]hept-5-ene ring, and the C-O ether linkage. The C-Br stretch from the bromide counter-ion is typically observed in the far-IR region. americanpharmaceuticalreview.com

Raman spectroscopy would also be useful for identifying the C=C bond of the bicyclo[2.2.1]hept-5-ene moiety and the aromatic ring vibrations. The symmetric vibrations of the quaternary ammonium group may also be observable.

Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Shift (cm⁻¹)
Aromatic C-HStretch3030-31003030-3100
Alkene C-HStretch3010-30403010-3040
Aliphatic C-HStretch2850-29602850-2960
Aromatic C=CStretch1450-16001450-1600
Alkene C=CStretch1640-16801640-1680
C-O (Ether)Stretch1050-1150Weak
C-N⁺Stretch900-1000900-1000

X-ray Crystallographic Investigations of this compound and Its Crystalline Forms

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. asianjournalofphysics.com By diffracting a beam of X-rays off a single crystal of this compound, it would be possible to generate a detailed electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined. chemguide.co.uk

A successful X-ray crystallographic analysis of this compound would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and torsion angles. mdpi.com It would also definitively establish the relative stereochemistry of the chiral centers in the molecule. Furthermore, the crystal structure would reveal the packing of the ciclonium cations and bromide anions in the crystal lattice, as well as any intermolecular interactions, such as hydrogen bonding or van der Waals forces.

Different crystalline forms, or polymorphs, of this compound may exist, each with a unique crystal packing arrangement. sciepub.com X-ray powder diffraction (XRPD) could be used to identify and distinguish between these different polymorphic forms. researchgate.net

Examination of Conformational Dynamics and Preferred Geometries of the this compound Cation

Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, can be used to model the potential energy surface of the this compound cation and to identify its low-energy conformations. sciepub.comescholarship.org These calculations can predict the preferred geometries of the molecule and the energy barriers to rotation around its flexible bonds.

Experimental techniques, such as variable-temperature NMR, can also provide insights into the conformational dynamics of this compound. By studying how the NMR spectrum changes with temperature, it is possible to determine the rates of conformational exchange and the relative populations of different conformers. The NOE data mentioned earlier would also be crucial in determining the predominant solution-state conformation.

The combination of computational modeling and experimental NMR data would provide a comprehensive understanding of the conformational preferences and dynamic behavior of the this compound cation in solution.

Molecular Mechanisms of Action of Ciclonium Bromide in Preclinical Models

Detailed Investigations into Muscarinic Acetylcholine (B1216132) Receptor Antagonism Profile of Ciclonium (B1217241) Bromide

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in mediating the effects of acetylcholine in both the central and peripheral nervous systems. mdpi.comnih.gov There are five known subtypes of muscarinic receptors: M1, M2, M3, M4, and M5. mdpi.com Antimuscarinic agents like ciclonium bromide exert their effects by blocking the binding of acetylcholine to these receptors. ncats.ioncats.iodrugbank.com

Ligand Binding Studies at Specific Muscarinic Receptor Subtypes

Ligand binding studies are fundamental in characterizing the affinity and selectivity of a compound for different receptor subtypes. These studies typically involve using radiolabeled ligands that bind specifically to the receptor and observing the displacement of this binding by the test compound. While specific detailed binding data (like Ki values across all subtypes) for this compound were not extensively found in the search results, its classification as an antimuscarinic agent implies that it competes with acetylcholine for binding sites on muscarinic receptors. ncats.ioncats.iodrugbank.com Studies on other muscarinic antagonists, such as umeclidinium, demonstrate that these compounds can exhibit varying degrees of affinity across the different M1-M5 receptor subtypes. drugbank.com The high sequence homology within the orthosteric binding site of muscarinic receptors can make achieving high subtype selectivity challenging for many ligands. mdpi.com

Functional Assays Demonstrating Receptor Inhibition in In Vitro Systems

Functional assays are essential to confirm that a compound's binding to a receptor results in a biological effect, such as the inhibition of receptor-mediated signaling. For muscarinic receptors, which are GPCRs, functional assays often measure downstream signaling events like the modulation of adenylyl cyclase activity (M2 and M4 receptors, coupled to Gi/o proteins) or the mobilization of intracellular calcium via the phospholipase C pathway (M1, M3, and M5 receptors, coupled to Gq/11 proteins). cvphysiology.comcreative-biolabs.cominnoprot.comnih.gov

Given that this compound is described as an antimuscarinic agent that directly relaxes smooth muscle, it is expected to inhibit the contractile responses typically mediated by muscarinic receptor activation in smooth muscle tissue. ncats.ioncats.iodrugbank.com For instance, M3 receptors are known to mediate contraction in smooth muscle, including that found in the airways and gastrointestinal tract, primarily through the Gq/11 pathway leading to increased intracellular calcium. drugbank.comcvphysiology.comnih.gov Functional assays using isolated smooth muscle preparations or cell lines expressing specific muscarinic receptor subtypes would be employed to demonstrate how this compound inhibits acetylcholine-induced contractile responses or signaling cascades in a concentration-dependent manner. While specific data for this compound were not located, studies on other muscarinic antagonists show that their ability to inhibit receptor function can be quantified by parameters such as IC50 values in these in vitro systems. nih.govmdpi.com

Exploration of Smooth Muscle Relaxation Pathways Induced by this compound, Beyond Direct Receptor Blockade

Beyond its primary action as a muscarinic receptor antagonist, this compound is also noted to act by directly relaxing smooth muscles. ncats.ioncats.io This suggests that it may influence smooth muscle tone through mechanisms independent of blocking acetylcholine binding. Smooth muscle relaxation is a complex process regulated by multiple signaling pathways, including those involving changes in intracellular calcium concentration, activation of potassium channels leading to hyperpolarization, and modulation of the contractile machinery's sensitivity to calcium. nih.govnih.govuodiyala.edu.iq

For example, decreases in intracellular calcium concentration are a key mechanism for smooth muscle relaxation, often involving the sequestration of calcium into the sarcoplasmic reticulum or its extrusion from the cell. nih.govuodiyala.edu.iq Pathways involving cyclic nucleotides, such as cAMP and cGMP, also play significant roles in mediating vasodilation and smooth muscle relaxation by influencing calcium handling and the activity of contractile proteins. cvphysiology.comnih.govjkom.org While the precise "direct" smooth muscle relaxation pathways influenced by this compound beyond receptor blockade were not detailed in the search results, this aspect of its mechanism implies interaction with one or more of these downstream signaling components or ion channels that regulate smooth muscle contractility.

Analysis of this compound’s Influence on Cholinergic Neurotransmission in Non-Human Research Systems

Cholinergic neurotransmission involves the synthesis, release, binding to receptors, and breakdown of acetylcholine. mdpi.comfrontiersin.org In neuronal systems, acetylcholine is released from presynaptic terminals and acts on both nicotinic and muscarinic receptors on postsynaptic neurons or target tissues. nih.govnih.gov As an antimuscarinic agent, this compound primarily impacts cholinergic neurotransmission by preventing acetylcholine from activating muscarinic receptors. ncats.ioncats.iodrugbank.com

In non-human research systems, such as isolated tissue preparations or animal models, the influence of this compound on cholinergic neurotransmission can be analyzed by observing its effects on nerve-stimulated contractions or secretions that are mediated by muscarinic receptors. For instance, electrical field stimulation of cholinergic nerves in isolated smooth muscle preparations releases acetylcholine, causing contraction via muscarinic receptors. This compound would be expected to inhibit these nerve-stimulated responses. drugbank.com Studies could also investigate whether this compound has any presynaptic effects, although its primary classification suggests a postsynaptic action at the receptor level. ncats.ioncats.iodrugbank.com The widespread distribution of cholinergic receptors in the peripheral nervous system, mediating the activity of visceral organs, makes these systems relevant for studying the effects of antimuscarinic agents. nih.gov

Kinetic and Thermodynamic Characterization of this compound-Receptor Interactions

Understanding the kinetics and thermodynamics of drug-receptor interactions provides valuable insights into the binding process, including the rates of association and dissociation (kinetics) and the energetic driving forces (thermodynamics). europeanpharmaceuticalreview.comibmc.msk.ruwiley.com Kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), determine the receptor residence time of a ligand, which can be a crucial factor in its pharmacological effect. europeanpharmaceuticalreview.comibmc.msk.ru Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), describe the energy changes associated with binding and can help elucidate the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) driving the binding event. europeanpharmaceuticalreview.comwiley.comnih.gov

Preclinical and in Vitro Pharmacological Research of Ciclonium Bromide

Assessment of Antispasmodic Efficacy in Isolated Tissue Preparations (e.g., gastrointestinal, genitourinary smooth muscle)

Available information indicates that Ciclonium (B1217241) bromide possesses antispasmodic effects, acting through the direct relaxation of smooth muscles. ncats.ioncats.io While its classification as an antimuscarinic agent implies an mechanism involving the inhibition of muscarinic actions of acetylcholine (B1216132), detailed data from specific studies assessing its efficacy in isolated tissue preparations such as gastrointestinal or genitourinary smooth muscle were not readily retrievable in the conducted search. Research into sila-analogues of ciclonium bromide has explored their spasmolytic effects, suggesting that studies on the spasmolytic action of this compound itself have been conducted. researchgate.net

Evaluation of Antisecretory Effects in Non-Human Organ Models

This compound is also described as having antisecretory effects. drugbank.comdrugbank.com This property is consistent with its antimuscarinic classification, as muscarinic receptors are involved in regulating various secretory processes. However, specific details or data from evaluations of this compound's antisecretory effects in non-human organ models were not found in the available search results.

Investigation of this compound’s Biological Activities in Diverse Animal Models of Functional Disorders (e.g., gastrointestinal motility, urinary tract function)

This compound has been indicated for use in functional or organic disorders associated with anxiety and emotional tension, including conditions affecting the gastrointestinal tract (e.g., spastic constipation, bile duct dyskinesia) and urinary tract (e.g., renal colic). drugfuture.comncats.ioncats.iodruginfosys.com These indications suggest that investigations into its biological activities in animal models relevant to gastrointestinal motility and urinary tract function would be pertinent. However, specific detailed findings from such studies utilizing diverse animal models were not available in the retrieved information.

Comparative Pharmacological Profiling of this compound with Other Anticholinergic Agents in Research Settings

Analytical Methodologies for Ciclonium Bromide Quantification and Characterization in Research

Development and Validation of Chromatographic Techniques for Ciclonium (B1217241) Bromide

Chromatographic methods are paramount for separating Ciclonium bromide from other components in a mixture, allowing for its selective detection and quantification. The development process involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength or mass spectrometry settings to achieve adequate resolution, sensitivity, and reproducibility. Validation confirms that the method is suitable for its intended purpose, assessing parameters like accuracy, precision, linearity, limits of detection (LOD), and limits of quantification (LOQ).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC is a widely used technique for the analysis of non-volatile and semi-volatile organic compounds, making it highly suitable for this compound. pharmasalmanac.comonyxipca.compharmaknowledgeforum.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. Method development for this compound typically involves exploring different C18 or phenyl stationary phases and optimizing the mobile phase composition, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol, with the potential addition of buffers to control ionization and improve peak shape, given that this compound is a salt. onyxipca.compharmaknowledgeforum.com

For purity assessment, HPLC with UV detection is frequently used. This compound, possessing aromatic rings, is expected to have a chromophore that absorbs UV light, allowing for its detection. orientjchem.orgresearchgate.net The chromatogram reveals the presence of the main peak corresponding to this compound and any impurity peaks. The area under each peak is proportional to the concentration of the respective compound, enabling the calculation of purity as the percentage of the this compound peak area relative to the total area of all peaks.

Quantitative analysis of this compound by HPLC involves establishing a calibration curve using a series of standards of known concentrations. The peak area or height of this compound in research samples is then compared to the calibration curve to determine its concentration.

Illustrative Research Finding: HPLC Purity Analysis of a this compound Batch

A study was conducted to assess the purity of a synthesized batch of this compound using RP-HPLC with UV detection at 254 nm. The method utilized a C18 column (4.6 mm x 150 mm, 5 µm particle size), a mobile phase of Acetonitrile:Water (60:40, v/v) at a flow rate of 1.0 mL/min, and an injection volume of 10 µL.

Table 1: Illustrative HPLC Purity Analysis Results

Peak IDRetention Time (min)Peak Area (mAU*s)Percentage of Total Area (%)
1 (Impurity A)3.5150.5
2 (this compound)7.2295098.3
3 (Impurity B)8.9351.2
Total -3000 100.0

Note: This table presents illustrative data for demonstration purposes only.

The results indicate a purity of 98.3% for the this compound batch under these specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. measurlabs.comnist.govunimelb.edu.augu.edu.eg While this compound itself, being a relatively large and polar molecule due to the quaternary ammonium (B1175870) and bromide salt structure, is unlikely to be directly amenable to standard GC analysis without derivatization, GC-MS can be invaluable for identifying and quantifying potential volatile degradation products or metabolites in research samples. filab.fr

Method development for GC-MS analysis of volatile components from this compound research would involve selecting an appropriate GC column (e.g., a non-polar or slightly polar capillary column), optimizing oven temperature programs, and selecting suitable MS detection modes (e.g., electron ionization (EI)). Sample preparation techniques like headspace analysis or solid-phase microextraction (SPME) might be employed to isolate volatile analytes from complex matrices. unimelb.edu.aufilab.fr

Illustrative Research Finding: GC-MS Analysis of Volatile Degradation Products

An investigation into the stability of this compound under stressed conditions included GC-MS analysis of the headspace above the sample. The method used a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness), a temperature program from 40°C to 280°C, and EI-MS detection.

Table 2: Illustrative GC-MS Analysis of Volatile Degradation Products

Peak IDRetention Time (min)Identified Compound (Tentative)Major m/z Fragments
15.1Ethanol (B145695)31, 45
26.8Unknown Volatile 173, 55, 41
39.3Styrene104, 78, 51

Note: This table presents illustrative data for demonstration purposes only. Identification is tentative based on mass spectral matching.

This illustrative data suggests the presence of potential volatile degradation products like ethanol and styrene, which would warrant further investigation for confirmation and quantification.

Spectrophotometric Methods for the Determination of this compound in Experimental Matrices

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a simple and cost-effective approach for the quantitative determination of compounds that absorb light in the UV-Vis region. researchgate.netej-eng.orgbme.hu As this compound contains a phenyl group, it is expected to exhibit UV absorption. orientjchem.org

Method development involves identifying the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent. Quantitative analysis is then performed by measuring the absorbance of samples at this λmax and comparing it to a calibration curve generated using standards of known concentrations, following the Beer-Lambert Law. ej-eng.org This method is particularly useful for analyzing this compound in relatively clean experimental matrices where interfering substances with overlapping absorbance spectra are absent.

Illustrative Research Finding: UV-Vis Spectrophotometric Determination in Buffer Solution

A UV-Vis spectrophotometric method was developed for the quantification of this compound in a phosphate (B84403) buffer solution (pH 7.4). The UV spectrum of this compound in this buffer showed a λmax at 258 nm. A calibration curve was prepared using standards ranging from 1 to 50 µg/mL.

Table 3: Illustrative UV-Vis Calibration Curve Data

Concentration (µg/mL)Absorbance (at 258 nm)
10.021
50.103
100.205
250.510
501.020

Note: This table presents illustrative data for demonstration purposes only.

The calibration curve demonstrated good linearity (R² > 0.999), indicating the suitability of the method for quantifying this compound in this buffer within the tested concentration range.

Bioanalytical Method Development for the Detection of this compound in Preclinical Biological Samples (e.g., tissue homogenates, in vitro fluids)

Bioanalytical methods are crucial for quantifying analytes in biological matrices, such as plasma, serum, urine, and tissue homogenates, which are common in preclinical research. alsglobal.seslideshare.nethumanjournals.comjapsonline.comscispace.com The complexity of biological samples necessitates robust sample preparation procedures to isolate this compound from endogenous components that can interfere with the analysis.

Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). humanjournals.comscispace.com Following sample preparation, chromatographic techniques, often coupled with mass spectrometry (LC-MS or LC-MS/MS), are typically used for the sensitive and selective detection of this compound in biological matrices. slideshare.netjapsonline.com LC-MS/MS is particularly valuable due to its high sensitivity and specificity, minimizing matrix effects.

Method validation in bioanalysis is critical and follows specific guidelines to ensure the reliability of the data for supporting preclinical studies. alsglobal.seslideshare.netjapsonline.comscispace.com Key validation parameters include selectivity, sensitivity (LOD and LOQ), accuracy, precision, matrix effect, recovery, and stability of the analyte in the biological matrix. japsonline.com

Illustrative Research Finding: LC-MS/MS Method for this compound in Plasma

An LC-MS/MS method was developed and validated for the quantification of this compound in rat plasma. Sample preparation involved protein precipitation with acetonitrile. Chromatographic separation was achieved on a C18 column using a gradient elution with mobile phases consisting of 0.1% formic acid in water and acetonitrile. Detection was performed using a triple quadrupole mass spectrometer in positive ion mode, monitoring specific multiple reaction monitoring (MRM) transitions for this compound.

Table 4: Illustrative LC-MS/MS Bioanalytical Method Validation Data (Partial)

ParameterResultAcceptance Criteria (Illustrative)
Linearity (Range: 1-1000 ng/mL)R² = 0.9985R² ≥ 0.99
Accuracy (at QC levels)95-105%±15% (±20% at LLOQ)
Intra-day Precision (%RSD)< 8%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery> 85%≥ 80%
Matrix Effect98-102%85-115%

Note: This table presents illustrative data for demonstration purposes only. QC levels and specific MRM transitions are omitted for brevity.

The validation results demonstrate that the developed LC-MS/MS method is accurate, precise, sensitive, and free from significant matrix effects, making it suitable for quantifying this compound in rat plasma samples.

Application of Electrophoretic and Other Advanced Separation Techniques for this compound Research

Electrophoretic techniques, such as capillary electrophoresis (CE), separate analytes based on their charge-to-size ratio in an electric field. nih.govuta.eduoiv.int CE can offer high separation efficiency and requires small sample volumes. nih.gov For a charged molecule like this compound (a quaternary ammonium salt), CE could be a valuable tool for separation and analysis, particularly for studying its ionic behavior or separating it from other charged species in a mixture. uta.edu Method development in CE involves optimizing the background electrolyte composition, pH, and applied voltage. uta.eduoiv.int Detection is often performed using UV-Vis detection or mass spectrometry. uta.edu

Other advanced separation techniques, such as supercritical fluid chromatography (SFC), could also potentially be applied to this compound research, particularly for separating stereoisomers if applicable, or for analyses where SFC offers advantages over HPLC.

Illustrative Research Finding: Capillary Electrophoresis Separation of this compound

A preliminary study explored the use of capillary electrophoresis for the separation of this compound from a mixture of related charged compounds. Using a fused-silica capillary and a phosphate buffer at a specific pH, a clear peak for this compound was observed, demonstrating the potential of CE for its separation.

Table 5: Illustrative Capillary Electrophoresis Separation Data

Peak IDMigration Time (min)Relative Peak Area
1 (Related Compound X)4.115%
2 (this compound)6.570%
3 (Related Compound Y)7.810%
4 (Unknown Charged Species)9.15%

Note: This table presents illustrative data for demonstration purposes only.

This illustrative data suggests that CE can effectively separate this compound from other charged species, highlighting its potential for specific research applications requiring high-efficiency separation of ionic compounds.

Computational Chemistry and Theoretical Investigations of Ciclonium Bromide

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction of Ciclonium (B1217241) Bromide

Quantum chemical calculations are fundamental computational methods used to investigate the electronic structure of molecules. These calculations solve the Schrödinger equation (or approximations thereof) to determine the distribution of electrons within a molecule, providing insights into its stability, geometry, and reactivity wavefun.com. For Ciclonium bromide, quantum chemical methods such as Density Functional Theory (DFT) or ab initio methods could be employed to calculate its ground-state energy, optimized molecular geometry, and vibrational frequencies.

Analysis of the electronic structure of this compound through quantum chemical calculations would involve examining its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs), are particularly important as they dictate a molecule's reactivity taylorandfrancis.comnumberanalytics.com. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is inversely related to a molecule's reactivity; a smaller gap generally indicates higher reactivity numberanalytics.com. By calculating the energies and spatial distributions of the HOMO and LUMO of this compound, researchers can predict potential sites for nucleophilic and electrophilic attack, respectively.

Furthermore, quantum chemical calculations can provide information on the charge distribution within the molecule, represented by atomic partial charges or electrostatic potential maps (EPMs) wavefun.com. These maps visualize the charge distribution and can indicate regions of a molecule that are likely to interact with positively or negatively charged species or polar environments. For this compound, understanding its charge distribution is crucial given its quaternary ammonium (B1175870) center and the presence of polar ether and aromatic functionalities.

Predicting the reactivity of this compound can also involve calculating various reactivity indices derived from the electronic structure, such as Fukui functions, which indicate the susceptibility of an atom in a molecule to undergo reaction at a specific site mdpi.com. Transition state calculations can be performed to study specific reaction pathways involving this compound, determining activation energies and reaction rates. While specific published quantum chemical studies on this compound were not found in the immediate search, these methods are routinely applied to organic molecules of similar complexity to understand their intrinsic chemical behavior wavefun.com.

Molecular Docking and Dynamics Simulations to Model this compound-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand), such as this compound, to a macromolecular target (receptor), typically a protein or enzyme jscimedcentral.comasianjpr.com. This method aims to estimate the binding affinity and understand the nature of the interactions between the ligand and the receptor at the atomic level jscimedcentral.com.

For this compound, molecular docking simulations could be used to model its potential interactions with relevant biological receptors, such as muscarinic acetylcholine (B1216132) receptors, given its reported antimuscarinic activity ncats.io. The process generally involves:

Preparing the 3D structures of both this compound and the target receptor.

Defining a search space on the receptor where binding is likely to occur.

Sampling different conformations of this compound and orientations within the binding site.

Scoring each pose using a scoring function that estimates the binding energy jscimedcentral.com.

Both rigid and flexible docking approaches exist, with flexible docking allowing for conformational changes in the ligand and/or receptor upon binding, providing a more realistic representation of the binding process asianjpr.comijpras.com. The output of a docking simulation typically includes a set of predicted binding poses ranked by their scores, along with details about the interactions formed, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions nih.gov.

Molecular dynamics (MD) simulations can further complement docking studies by providing a dynamic view of the ligand-receptor complex over time researchgate.net. MD simulations simulate the movement of atoms and molecules, allowing researchers to observe the stability of the docked complex, refine binding poses, and estimate binding free energies more accurately by accounting for the flexibility of the system and the influence of the solvent nih.govresearchgate.net. Properties such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can be monitored during MD simulations to assess the stability and flexibility of the complex nih.gov. While specific docking or MD studies on this compound were not identified, these techniques are widely used in computational drug discovery to understand ligand-receptor interactions asianjpr.comresearchgate.netjyoungpharm.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural and physicochemical properties of a set of compounds and their biological activity researchgate.netshd-pub.org.rs. The underlying principle of QSAR is that similar molecules tend to exhibit similar activities nih.gov.

For this compound and its potential analogues or derivatives, QSAR modeling could be applied to predict the activity of new, untested compounds based on the activities of known compounds. This involves:

Compiling a dataset of this compound and its analogues with known biological activity data.

Calculating molecular descriptors that quantify various structural, electronic, and physicochemical properties of each compound shd-pub.org.rs. These can include 1D, 2D, or 3D descriptors.

Developing a statistical model (e.g., using regression analysis, machine learning algorithms) that relates the molecular descriptors to the biological activity researchgate.netshd-pub.org.rs.

QSAR models can be 2D or 3D. 2D-QSAR models use descriptors derived from the 2D structure of the molecule, while 3D-QSAR models consider the 3D arrangement of atoms and their associated fields (e.g., steric, electrostatic) shd-pub.org.rsnih.gov. Validated QSAR models can be powerful tools for prioritizing the synthesis and testing of new this compound derivatives with predicted enhanced activity, optimizing lead compounds, and understanding the key structural features that influence activity researchgate.netmdpi.com. Although no specific QSAR studies on this compound were found, QSAR is a standard technique applied to series of compounds to guide the design of new molecules with desired properties researchgate.netmdpi.comresearchgate.net.

Predictive In Silico Models for Biological Activities and Ligand Efficiency in Research Contexts

Beyond specific receptor interactions, in silico models can be used to predict various biological activities and properties of compounds like this compound within a research context. These predictive models leverage computational techniques to estimate a compound's behavior without requiring experimental testing.

Predictive in silico models can include:

Activity Prediction: Using ligand-based approaches (like QSAR, as discussed above) or structure-based approaches (like virtual screening via docking) to predict potential biological activities against a range of targets researchgate.netnih.gov.

Ligand Efficiency Metrics: Calculating metrics such as Ligand Efficiency (LE), Binding Efficiency Index (BEI), or Lipophilic Efficiency (LipE) to assess the quality of binding of this compound to a target, normalizing binding energy by molecule size or lipophilicity frontiersin.org. These metrics are useful in fragment-based drug design and lead optimization to guide the design of more efficient binders frontiersin.orgnih.gov.

ADMET Prediction: While the prompt excludes safety/adverse effects for the article content itself, in silico models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial in the research and development pipeline frontiersin.org. These predictions help filter out compounds likely to have unfavorable pharmacokinetic profiles or potential toxicity issues early in the research process.

Future Directions in Ciclonium Bromide Research

Identification of Novel Molecular Targets for Ciclonium (B1217241) Bromide-Based Research Initiatives

Initial research has primarily centered on the anticholinergic properties of ciclonium bromide, focusing on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). However, the future of this compound research lies in identifying novel molecular targets to broaden its experimental applications. The M1-M5 subtypes of mAChRs are implicated in a wide array of physiological processes, and developing ligands with subtype selectivity is a significant challenge due to the high structural similarity in their orthosteric binding sites.

Future initiatives will likely pivot towards allosteric modulators, which bind to distinct sites on the receptor, offering a promising avenue for achieving greater subtype selectivity. The elucidation of the crystal structures of several muscarinic receptor subtypes has provided a structural basis for the rational design of such selective ligands. Furthermore, unbiased screening methodologies are being employed to uncover entirely new protein interactions for this compound, potentially revealing non-cholinergic pathways through which it may exert effects. This could open up novel therapeutic hypotheses for investigation in preclinical models.

Research FocusPotential Molecular TargetsRationale
Muscarinic Receptor Subtype SelectivityM1, M4 SubtypesImplicated in cognitive function and neuropsychiatric disorders.
Allosteric ModulationAllosteric sites on mAChRsHigher potential for subtype selectivity compared to orthosteric ligands.
Non-Cholinergic PathwaysNovel protein interactorsTo explore mechanisms of action beyond the cholinergic system.

Rational Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Specificity

The development of next-generation this compound derivatives is a key area of future research, aiming to create compounds with improved pharmacological profiles. The rational design of these new chemical entities will be heavily influenced by computational modeling and detailed structure-activity relationship (SAR) studies. The goal is to synthesize derivatives with enhanced specificity for particular muscarinic receptor subtypes, thereby potentially isolating desired effects from off-target interactions in experimental systems.

One promising approach involves modifying the quaternary ammonium (B1175870) group and the length of the alkyl chains, as these moieties have been shown to significantly impact pharmacological activity and receptor selectivity. The introduction of bulky substituents, for instance, has demonstrated the potential to increase selectivity for specific muscarinic receptors. Advanced synthetic techniques, including microwave-assisted synthesis and click chemistry, are expected to accelerate the creation of diverse libraries of these novel derivatives for high-throughput screening.

Design StrategyDesired Outcome
Computational ModelingPrediction of binding affinity and selectivity.
Structure-Activity Relationship (SAR) StudiesIdentification of key structural motifs for enhanced specificity.
Modification of Quaternary Ammonium GroupImproved receptor selectivity and reduced off-target effects.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Investigations of this compound

To gain a more comprehensive understanding of the biological effects of this compound at a systemic level, future preclinical studies will increasingly integrate advanced "omics" technologies. Proteomics, the large-scale study of proteins, and metabolomics, the study of metabolites, can provide an unbiased and holistic view of the molecular changes induced by the compound.

This systems-level approach can help to identify novel drug targets and signaling pathways that are modulated by this compound, moving beyond a singular focus on muscarinic receptors. For instance, proteomic analysis could reveal changes in protein expression in response to this compound administration, while metabolomics could uncover shifts in metabolic pathways. This wealth of data will be instrumental in building more complete mechanistic models of the compound's action and may help in identifying biomarkers to monitor its effects in experimental settings. The integration of these powerful technologies is expected to accelerate the preclinical evaluation of new and more effective anticholinergic agents.

Omics TechnologyApplication in this compound ResearchPotential Insights
ProteomicsProfiling of protein expression changes post-treatment.Identification of novel protein targets and pathways.
MetabolomicsAnalysis of metabolic shifts in response to the compound.Understanding of systemic metabolic effects and biomarker discovery.

Exploration of Innovative Drug Delivery Systems for Controlled Release in Experimental Models

The physicochemical properties of this compound and its derivatives may present challenges in experimental models, such as limited bioavailability or a short duration of action. To address these limitations, future research will focus on the development of innovative drug delivery systems (DDS) designed for controlled and targeted release.

A variety of advanced DDS are being explored, including liposomes, polymeric nanoparticles, and hydrogels. These systems can be engineered to encapsulate this compound, protecting it from premature degradation and enabling its release over a sustained period. Furthermore, the surface of these delivery vehicles can be functionalized with specific ligands to target them to particular tissues or cell types, thereby enhancing the compound's efficacy at the desired site of action while minimizing systemic exposure in preclinical studies. The rational design of these extended-release formulations will be crucial for optimizing the therapeutic potential of this compound derivatives in future investigations.

Drug Delivery SystemPotential Advantages in Experimental Models
LiposomesBiocompatible; can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric NanoparticlesBiodegradable; allows for controlled and sustained drug release.
HydrogelsCan provide localized and extended drug delivery.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular identity and purity of ciclonium bromide in synthesized samples?

  • Methodological Answer : Utilize a combination of spectroscopic and chromatographic techniques. For structural confirmation, perform 1H/13C NMR to verify the presence of characteristic peaks (e.g., quaternary ammonium groups and bicycloheptene motifs) . Mass spectrometry (MS) can validate the molecular ion peak at m/z 420.3 (C22H34NOBr+). Purity analysis should involve HPLC with a C18 column (USP monograph protocols recommend a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min) .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer : A typical synthesis involves quaternization of 2-(1-bicyclo[2.2.1]hept-5-en-2-yl-1-phenylethoxy)-N,N-diethyl-N-methylethanaminium with hydrobromic acid. Key steps include:

  • Reaction conditions : 60°C, 24 hours under nitrogen atmosphere.
  • Purification : Recrystallization from ethanol/diethyl ether (3:1 v/v) to achieve >98% purity.
  • Yield optimization : Use Design of Experiments (DOE) to vary molar ratios (amine:HBr) and solvent ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s anticholinergic efficacy across in vitro vs. in vivo models?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolite interference. Design a comparative study:

  • In vitro : Measure receptor binding affinity (e.g., M3 muscarinic receptors via radioligand assays) .
  • In vivo : Use knockout murine models to isolate target pathways. Pair with pharmacokinetic profiling (LC-MS/MS for plasma/metabolite quantification) .
  • Data normalization : Adjust for protein binding (e.g., equilibrium dialysis) to reconcile potency differences .

Q. What advanced analytical techniques are suitable for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess thermal degradation thresholds (e.g., 150–200°C decomposition) .
  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h, followed by HPLC-UV quantification of degradation products .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor structural changes via ATR-FTIR (peak shifts at 1650 cm⁻¹ for C=N bonds) .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding poses with muscarinic receptors (PDB ID: 5CXV). Focus on hydrophobic interactions with Phe197 and Tyr529 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability (AMBER force field).
  • QSAR : Develop models correlating substituent effects (e.g., bicycloheptene ring modifications) with IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.